3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
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Overview
Description
3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a complex organic compound that features a combination of fluorophenyl, oxadiazole, pyrimidine, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the Pyrimidine Derivative: The oxadiazole derivative is then reacted with 4-chloropyrimidine in the presence of a base such as potassium carbonate to form the pyrimidine ring.
Coupling with Benzonitrile: Finally, the pyrimidine derivative is coupled with 3-aminobenzonitrile using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl and oxadiazole moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound is investigated for its potential medicinal properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
- 3-((5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
- 3-((5-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
Uniqueness
The uniqueness of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN6O/c20-16-7-2-1-6-14(16)18-25-19(27-26-18)15-10-22-11-23-17(15)24-13-5-3-4-12(8-13)9-21/h1-8,10-11H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBNZYHVXGYTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=CC(=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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